N~5~-[4-(5-ISOXAZOLYL)PHENYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Overview
Description
N~5~-[4-(5-ISOXAZOLYL)PHENYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The presence of isoxazole, pyrazole, and thieno moieties within its structure contributes to its diverse chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-[4-(5-ISOXAZOLYL)PHENYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of isoxazole, pyrazole, and thieno rings. One common approach is the cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by copper (I) or ruthenium (II) to achieve high yields .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of microwave-assisted green synthetic pathways to enhance efficiency and reduce environmental impact . The use of metal-free synthetic routes is also explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
N~5~-[4-(5-ISOXAZOLYL)PHENYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
N~5~-[4-(5-ISOXAZOLYL)PHENYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N5-[4-(5-ISOXAZOLYL)PHENYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function . The pathways involved may include inhibition of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole moiety.
Celecoxib: A COX-2 inhibitor with a pyrazole structure.
Parecoxib: Another COX-2 inhibitor with a similar pharmacophore.
Uniqueness
N~5~-[4-(5-ISOXAZOLYL)PHENYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of isoxazole, pyrazole, and thieno rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-N-[4-(1,2-oxazol-5-yl)phenyl]-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4O2S/c1-24-16-11(14(23-24)17(18,19)20)8-13(27-16)15(25)22-10-4-2-9(3-5-10)12-6-7-21-26-12/h2-8H,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIPGRDMAIGNGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NC3=CC=C(C=C3)C4=CC=NO4)C(=N1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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